REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10]O)=[CH:7][CH:6]=1)[CH3:3].Cl.[NH2:13][CH2:14][CH2:15][SH:16].C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:16][CH2:15][CH2:14][NH2:13])=[CH:7][CH:6]=1)[CH3:3] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CO
|
Name
|
|
Quantity
|
11.36 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resultant solid extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the residue
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |